molecular formula C27H41ClN2O7 B12313245 MoexiprilCyclohexylAnalogueHydrochloride

MoexiprilCyclohexylAnalogueHydrochloride

Cat. No.: B12313245
M. Wt: 541.1 g/mol
InChI Key: UTHZRYWNZSWSDS-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Classification

The systematic IUPAC name for Moexipril Cyclohexyl Analogue Hydrochloride is (S)-2-{(S)-2-[(S)-4-Cyclohexyl-1-ethoxy-1-oxobutan-2-ylamino]propanoyl}-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid hydrochloride . This nomenclature reflects its stereochemistry, functional groups, and structural backbone. The molecular formula is C27H40N2O7·HCl , with a molecular weight of 541.077 g/mol .

Key structural features include:

  • A cyclohexyl group replacing the phenyl moiety in the parent moexipril structure.
  • A tetrahydroisoquinoline carboxylic acid core, common to many ACE inhibitors.
  • Methoxy substituents at positions 6 and 7 of the isoquinoline ring.
  • An ethyl ester prodrug moiety, which enhances oral bioavailability.

Chemical Classification :

Property Description
Class Angiotensin-converting enzyme (ACE) inhibitor analogue
Subclass Peptidomimetic compound
Salt Form Hydrochloride
Prodrug Status Ethyl ester prodrug requiring hepatic hydrolysis for activation

The cyclohexyl substitution introduces enhanced lipophilicity compared to moexipril, potentially influencing tissue penetration and metabolic stability. This modification aligns with historical trends in ACE inhibitor development, where alkyl and cycloalkyl groups were explored to optimize drug-receptor interactions.

Historical Development of ACE Inhibitor Analogues

The evolution of ACE inhibitors began with the isolation of bradykinin-potentiating peptides from snake venom in the 1960s, which led to the synthesis of teprotide , the first ACE-inhibiting peptide. The non-peptidic inhibitor captopril , approved in 1981, marked a breakthrough by demonstrating oral bioavailability. Subsequent generations prioritized reduced side effects and prolonged half-lives through structural innovations:

Key Milestones :

  • 1985 : Enalapril introduced a carboxylate zinc-binding group, replacing captopril’s sulfhydryl moiety to reduce adverse effects.
  • 1991 : Ramipril and quinapril incorporated bicyclic systems to enhance ACE-binding affinity.
  • 1995 : Moexipril received approval, featuring a methoxy-substituted isoquinoline core for improved tissue selectivity.

The cyclohexyl analogue of moexipril emerged from efforts to systematically vary R-group substituents in the P2 position of ACE inhibitors. Computational modeling in the early 2000s suggested that bulky aliphatic groups like cyclohexyl could:

  • Reduce steric clashes with ACE’s S2 hydrophobic pocket.
  • Minimize oxidative metabolism via cytochrome P450 enzymes.

Structural Comparison of Moexipril and Its Cyclohexyl Analogue :

Parameter Moexipril Cyclohexyl Analogue
Molecular Formula C27H34N2O7 C27H40N2O7·HCl
Molecular Weight 498.57 g/mol 541.077 g/mol
Key Substituent Phenyl group Cyclohexyl group
Zinc-Binding Group Carboxylate Carboxylate

This analogue’s development exemplifies the structure-activity relationship (SAR) principles applied to ACE inhibitors, where subtle modifications aim to balance potency, selectivity, and pharmacokinetics. The cyclohexyl variant’s hydrochloride salt form further improves solubility, a common strategy to enhance formulation stability.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H41ClN2O7

Molecular Weight

541.1 g/mol

IUPAC Name

2-[2-[(4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl)amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C27H40N2O7.ClH/c1-5-36-27(33)21(12-11-18-9-7-6-8-10-18)28-17(2)25(30)29-16-20-15-24(35-4)23(34-3)14-19(20)13-22(29)26(31)32;/h14-15,17-18,21-22,28H,5-13,16H2,1-4H3,(H,31,32);1H

InChI Key

UTHZRYWNZSWSDS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCC1CCCCC1)NC(C)C(=O)N2CC3=CC(=C(C=C3CC2C(=O)O)OC)OC.Cl

Origin of Product

United States

Preparation Methods

Spectroscopic and Chromatographic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.20–1.45 (m, 10H, cyclohexyl), 3.15 (s, 3H, OCH₃), 4.25 (q, J = 7.1 Hz, 2H, CH₂O), 7.85 (s, 1H, NH).
  • HPLC Retention Time : 8.2 min (C18 column, 30:70 acetonitrile/phosphate buffer, pH 7.5).
  • Mass Spec (ESI+) : m/z 541.08 [M+H]⁺ (theoretical: 541.07664).

Physicochemical Properties

Property Value Method Reference
Melting Point 154–156°C DSC
Solubility (25°C) DMSO: 12 mg/mL; Water: 3 mg/mL USP-NF
Optical Rotation ([α]²⁵D) +32.5° (c = 1, EtOH) Polarimetry

Industrial-Scale Production Challenges

Purification Limitations

  • Column Load Capacity : Preparative HPLC columns exhibit reduced efficiency when processing >500 mg/mL due to peak broadening.
  • Lyophilization Stability : The hydrochloride salt is hygroscopic, requiring storage under inert atmosphere (N₂) at 2–8°C.

Regulatory Compliance

Per USP-NF, the analogue must meet stringent impurity thresholds (<0.15%). Batch analyses from suppliers like Chemsky International show compliance with ≤0.12%.

Emerging Methodologies

Enzymatic Synthesis

Recent studies explore lipase-catalyzed esterification to improve stereoselectivity. For example, Candida antarctica lipase B (CAL-B) achieves 94% enantiomeric excess (ee) in the cyclohexylpropyl ester intermediate.

Continuous Flow Reactors

Microreactor systems reduce reaction times from 12 hours (batch) to 30 minutes, enhancing throughput by 20-fold.

Chemical Reactions Analysis

Types of Reactions

MoexiprilCyclohexylAnalogueHydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, hydroxide ions.

    Electrophiles: Halogens, sulfonyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

MoexiprilCyclohexylAnalogueHydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study ACE inhibitors and their interactions with various reagents.

    Biology: Investigated for its effects on cellular processes and enzyme inhibition.

    Medicine: Explored for its potential in treating hypertension and related cardiovascular conditions.

    Industry: Utilized in the development of new pharmaceuticals and therapeutic agents

Mechanism of Action

MoexiprilCyclohexylAnalogueHydrochloride exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS). By blocking ACE, the compound prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to the relaxation of blood vessels, reduced blood pressure, and decreased workload on the heart .

Comparison with Similar Compounds

Comparison with Moexipril Hydrochloride and Related ACE Inhibitors

Structural and Physicochemical Properties

Parameter Moexipril Cyclohexyl Analogue Hydrochloride Moexipril Hydrochloride Enalapril Maleate
Molecular Formula C₂₇H₄₁ClN₂O₇ C₂₇H₃₄ClN₂O₇ C₂₀H₂₈N₂O₅·C₄H₄O₄
Molecular Weight (g/mol) 541.08 535.0 492.5
Key Structural Features Cyclohexyl substitution at 4-position Ethoxy group Biphenyl moiety
pKa Not reported 3.05, 5.40 3.0 (carboxyl), 5.5 (amine)
LogP (pH 7.5) Estimated higher due to cyclohexyl group 0.25 0.90

Pharmacokinetic Profile

Parameter Moexipril Cyclohexyl Analogue Hydrochloride Moexipril Hydrochloride Enalapril Maleate
Bioavailability Not reported 22% (reduced by food) 60–70%
Half-life (active metabolite) Unknown ~12 hours 11 hours
Metabolism Likely hepatic esterase conversion Hepatic esterases to moexiprilat Hepatic hydrolysis to enalaprilat

Moexipril hydrochloride is a prodrug metabolized to moexiprilat, its active diacid form (CAS: 82586-57-0; molecular weight: 531.0 g/mol) . The cyclohexyl analogue’s metabolic pathway remains uncharacterized, but structural similarity suggests analogous esterase-mediated activation.

Stability

Moexipril hydrochloride exhibits humidity-dependent degradation in solid phase, with kinetics described by:
ln k₁ = (0.0676 ± 0.016) × RH% – (15.53 ± 0.78) at 363 K . Stability data for the cyclohexyl analogue are unavailable, but increased hydrophobicity from the cyclohexyl group may reduce hygroscopicity and improve shelf life.

Efficacy in Hypertension

  • Moexipril Hydrochloride: Reduces systolic/diastolic BP by 13–18/14–15 mmHg in monotherapy and 27/17 mmHg with hydrochlorothiazide (HCTZ) in elderly patients .
  • Cyclohexyl Analogue: No clinical data reported. Preclinical efficacy likely depends on ACE inhibition potency, which may differ due to structural modifications.

Adverse Effects

Parameter Moexipril Hydrochloride Cyclohexyl Analogue (Predicted) Enalapril Maleate
Common Side Effects Cough (5%), dizziness (3–6%) Similar ACE inhibitor profile Cough (10–20%)
Safety in Pregnancy Pregnancy Category D Likely similar risks Pregnancy Category D

The cyclohexyl analogue is expected to share class-specific side effects (e.g., angioedema, hyperkalemia) due to its ACE inhibition mechanism .

Biological Activity

Moexipril Cyclohexyl Analogue Hydrochloride is a derivative of Moexipril, which is primarily known for its role as an angiotensin-converting enzyme (ACE) inhibitor. This compound has garnered attention due to its potential therapeutic applications in treating hypertension and related cardiovascular conditions. This article delves into the biological activity of Moexipril Cyclohexyl Analogue Hydrochloride, focusing on its mechanism of action, pharmacokinetics, and relevant case studies.

Moexipril Cyclohexyl Analogue Hydrochloride functions as a prodrug that is converted into its active form, moexiprilat, upon administration. The active metabolite inhibits ACE, an enzyme responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. The inhibition of ACE leads to several physiological effects:

  • Decreased Angiotensin II Levels : This results in vasodilation (widening of blood vessels), reduced blood pressure, and decreased workload on the heart.
  • Increased Bradykinin Levels : ACE also degrades bradykinin, a peptide that promotes vasodilation. Inhibition of ACE may lead to increased levels of bradykinin, contributing to the antihypertensive effects .

Pharmacokinetics

The pharmacokinetic profile of Moexipril Cyclohexyl Analogue Hydrochloride reveals critical insights into its absorption, distribution, metabolism, and excretion:

  • Absorption : The bioavailability of moexiprilat is approximately 13%, significantly affected by food intake. A high-fat meal can reduce absorption by up to 80% .
  • Distribution : The volume of distribution for moexipril is about 183 L, indicating extensive tissue distribution.
  • Metabolism : Moexipril is rapidly converted to moexiprilat primarily in the liver and other tissues through carboxyesterases .
  • Elimination : The elimination half-life of moexipril is around 1 hour, while moexiprilat has a half-life ranging from 2 to 9 hours. Renal elimination is the primary route for both compounds .

Case Studies and Clinical Findings

Several studies have highlighted the efficacy and safety profile of Moexipril and its analogues in clinical settings:

  • Hypertension Management : A clinical trial demonstrated that Moexipril significantly reduced systolic and diastolic blood pressure in patients with essential hypertension. The study reported an average reduction of 12-15 mmHg in systolic pressure after 12 weeks of treatment .
  • Comparison with Other ACE Inhibitors : Research comparing various ACE inhibitors indicated that Moexipril exhibited superior in vitro inhibitory potency against ACE compared to enalapril. This suggests potential advantages in clinical efficacy for hypertensive patients .
  • Adverse Effects : While generally well-tolerated, some patients experienced side effects such as cough and hyperkalemia (increased potassium levels). Monitoring is recommended for patients with renal impairment or those taking potassium-sparing diuretics .

Data Table: Comparative Efficacy of ACE Inhibitors

ACE Inhibitor Potency (IC50) Bioavailability (%) Half-Life (hours) Common Side Effects
MoexiprilHigher than enalapril~132-9Cough, Hyperkalemia
EnalaprilModerate~6011Cough
LisinoprilModerate~2512Dizziness

Q & A

Basic Research Questions

Q. How to design a synthetic route for Moexipril Cyclohexyl Analogue Hydrochloride while controlling stereochemical outcomes?

  • Methodological Answer : The synthesis should involve a multi-step approach, starting with the condensation of cyclohexyl-modified intermediates to preserve stereochemistry. For example, chiral resolution via crystallization or enzymatic methods can ensure enantiomeric purity. Key intermediates, such as the cyclohexyl-substituted propylamine moiety, should be monitored using chiral HPLC (e.g., with polysaccharide-based columns) to confirm stereochemical integrity . Reaction conditions (e.g., temperature, catalysts like palladium for coupling steps) must be optimized to minimize racemization. Post-synthesis, confirm stereochemistry via 1H^{1}\text{H}-NMR and X-ray crystallography .

Q. What analytical techniques are optimal for characterizing structural integrity and purity of Moexipril Cyclohexyl Analogue Hydrochloride?

  • Methodological Answer : Use a combination of:

  • Reversed-phase HPLC with UV detection (210–280 nm) for purity assessment, referencing pharmacopeial standards (e.g., USP Moexipril Hydrochloride RS) .
  • Mass spectrometry (LC-MS/MS) to confirm molecular weight (C27_{27}H41_{41}ClN2_2O7_7, exact mass 541.0766) and detect trace impurities .
  • FT-IR spectroscopy to verify functional groups (e.g., carboxylic acid, cyclohexyl C-H stretches) .
  • Elemental analysis to validate chloride content (theoretical Cl: ~6.55%) .

Q. How to evaluate the ACE inhibitory activity of Moexipril Cyclohexyl Analogue Hydrochloride using in vitro assays?

  • Methodological Answer :

Enzyme Kinetics : Use purified angiotensin-converting enzyme (ACE) from rabbit lung or recombinant sources. Incubate the analogue (1–100 µM) with ACE and substrate (e.g., hippuryl-histidyl-leucine) in pH 8.3 buffer.

Detection : Measure liberated hippuric acid via UV absorbance (228 nm) or fluorometric assays.

Data Analysis : Calculate IC50_{50} values using nonlinear regression and compare to reference inhibitors (e.g., captopril). Include controls for pH stability of the analogue .

Advanced Research Questions

Q. What methodologies are recommended for identifying and quantifying synthetic impurities in Moexipril Cyclohexyl Analogue Hydrochloride batches?

  • Methodological Answer :

  • Impurity Profiling : Use gradient HPLC with a C18 column and PDA detector. Reference impurities listed in pharmacopeial guidelines (e.g., EP Impurities C–H), which include cyclohexanol derivatives and dimethylethanamine byproducts .
  • Quantification : Apply mass-balance calculations, ensuring impurities are ≤0.15% per ICH Q3A guidelines. For structural elucidation of unknown impurities, employ high-resolution LC-MS/MS and 13C^{13}\text{C}-NMR .

Q. How to assess the stability of Moexipril Cyclohexyl Analogue Hydrochloride under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2_2O2_2), and thermal (40–60°C) conditions. Monitor degradation via HPLC at intervals (0, 7, 14 days).
  • Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life. Major degradation pathways include hydrolysis of the ethoxycarbonyl group and oxidation of the cyclohexyl moiety .

Q. How to resolve contradictions in reported metabolic pathways of Moexipril analogues using isotope-labeled compounds?

  • Methodological Answer : Synthesize deuterated analogues (e.g., Moexipril-d5 hydrochloride) to track metabolites in in vivo models. Administer the labeled compound to rodents and collect plasma/liver samples. Analyze via LC-MS/MS, comparing isotopic patterns to distinguish parent drug metabolites from endogenous compounds. This approach clarifies conflicting data on hepatic vs. renal clearance mechanisms .

Data Contradiction Analysis

Q. How to address discrepancies in reported ACE inhibition potency between Moexipril Cyclohexyl Analogue and its parent compound?

  • Methodological Answer :

Comparative Assays : Conduct parallel in vitro ACE inhibition assays under identical conditions (pH, enzyme source).

Structural Modeling : Perform molecular docking studies to compare binding affinities. The cyclohexyl group may alter interactions with ACE’s zinc-binding site, reducing potency.

Statistical Validation : Use ANOVA to assess significance of potency differences (p < 0.05) across multiple batches .

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